DIBA
CAS No.: 171744-39-1
Cat. No.: VC0525903
Molecular Formula: C26H22N4O6S4
Molecular Weight: 614.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171744-39-1 |
---|---|
Molecular Formula | C26H22N4O6S4 |
Molecular Weight | 614.7 g/mol |
IUPAC Name | N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
Standard InChI | InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36) |
Standard InChI Key | FVGJPHFQQMQGFQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Appearance | Solid powder |
Introduction
Diisobutylaluminium Hydride (DIBAH/DIBALH)
Chemical Structure and Physicochemical Properties
Diisobutylaluminium Hydride (DIBAH), with the empirical formula , exists as a dimeric or trimeric structure due to bridging hydride ligands between tetrahedral aluminum centers . The compound's propensity for β-hydride elimination enables its synthesis from triisobutylaluminium, releasing isobutylene during thermal decomposition . Commercially available as a colorless liquid or hexane/toluene solution, DIBAH's reactivity stems from its strong reducing capacity, selectively reducing esters and nitrides while preserving other functional groups .
Synthetic Applications in Organic Chemistry
DIBAH is pivotal in partial reductions of carbonyl compounds. For example, it converts esters to alcohols without over-reducing to alkanes, a critical step in synthesizing pharmaceuticals like statins . Its selectivity contrasts with lithium aluminum hydride (LiAlH4), making it indispensable in multi-step syntheses requiring orthogonal reactivity. Industrial-scale applications include polymer catalysis and fine chemical production, leveraging its air- and moisture-sensitive nature under controlled conditions .
Disulfide Benzamide (DIBA) in Oncology Research
Mechanism of Action in Tamoxifen Resistance
Disulfide Benzamide (DIBA) restores tamoxifen sensitivity in estrogen receptor-positive (ER+) breast cancer by modulating estrogen receptor (ER) conformation. DIBA covalently modifies ER-coactivator binding interfaces, reverting tamoxifen from an agonist to an antagonist . In murine models, DIBA co-administration reduced tumor growth by 50% by reinstating tamoxifen's ability to block ER-mediated transcription .
Preclinical Efficacy and Pharmacodynamics
NCI-led studies demonstrated DIBA's efficacy in cell cultures and xenograft models, with no observed toxicity at therapeutic doses . Pharmacokinetic analyses revealed rapid plasma clearance and preferential tumor accumulation, attributed to enhanced permeability and retention (EPR) effects . Current formulations under development aim to improve aqueous solubility for oral administration, potentially enabling combination therapies with tamoxifen .
Stearamide DIBA-Stearate in Cosmetic Formulations
Toxicological Assessments
Di-isobutyl Adipate (DiBA) as a Plasticizer Alternative
Industrial Applications and Physicochemical Profile
Di-isobutyl Adipate (DiBA), , is a phthalate substitute in PVC and synthetic rubbers. Its low viscosity and high compatibility enhance polymer flexibility in adhesives and coatings .
Toxicity and Regulatory Status
The U.S. CPSC identifies insufficient data to classify DiBA as acutely toxic, though hydrolysis to adipic acid and isobutanol raises concerns about cumulative exposure . The EU restricts DiBA in child-care articles under REACH Annex XVII due to endocrine disruption potential .
Cross-Compound Analysis and Future Directions
Research and Development Priorities
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DIBAH: Develop non-pyrophoric derivatives for large-scale applications.
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Disulfide Benzamide: Advance Phase I trials for breast cancer combinational therapy.
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DiBA: Conduct long-term ecotoxicology studies to assess environmental persistence.
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